molecular formula C12H11BrN4OS B2836415 N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide CAS No. 210487-34-6

N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide

Cat. No.: B2836415
CAS No.: 210487-34-6
M. Wt: 339.21
InChI Key: QUJVLFMGSZVEJL-UHFFFAOYSA-N
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Description

N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide is a Schiff base derivative featuring a 5-bromo-substituted indolinone core conjugated with a hydrazinecarbothioamide moiety and an allyl group. The compound’s structure integrates a planar indole-derived scaffold, which is critical for biological interactions, and a sulfur-containing thiosemicarbazide group that enhances metal-binding capabilities. The allyl substituent may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c1-2-5-14-12(19)17-16-10-8-6-7(13)3-4-9(8)15-11(10)18/h2-4,6,15,18H,1,5H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDPUJNQHFLJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N=NC1=C(NC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide, a compound with the CAS number 210487-34-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and case studies.

The molecular formula of this compound is C12H11BrN4OSC_{12}H_{11}BrN_{4}OS, with a molar mass of 339.21 g/mol. The compound features a hydrazinecarbothioamide moiety, which is often associated with various biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving derivatives of indole have shown promising results against various cancer cell lines:

Compound NameCancer Cell LineIC50 Value (µM)Reference
N-Allyl Indole DerivativeMCF-7 (Breast)15.0
N-Allyl Indole DerivativeHeLa (Cervical)12.5

The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. For example, one study demonstrated that indole derivatives could activate caspase pathways leading to programmed cell death in MCF-7 cells .

Antimicrobial Activity

N-Allyl derivatives have also been evaluated for their antimicrobial properties. The compound's activity against various bacterial strains was assessed using the disc diffusion method:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa14

These results suggest that N-allyl derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several indole-based compounds and tested their efficacy against MCF-7 human breast cancer cells. The study found that compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-brominated counterparts . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of hydrazinecarbothioamide derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as lead compounds in antibiotic development .

Scientific Research Applications

Biological Activities

  • Antitumor Activity
    • Studies have indicated that derivatives of thiosemicarbazones, including those related to N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide, exhibit potent antitumor properties. For instance, bromo-substituted thiosemicarbazones have shown selective inhibition of cancer cell growth in various studies. In particular, compounds were found to inhibit the growth of human myeloid leukemia cells significantly .
  • Antiviral Properties
    • Research has demonstrated the potential of thiosemicarbazone derivatives as antiviral agents. Compounds structurally similar to this compound have been evaluated against viruses such as the hepatitis C virus, showing promising results in inhibiting viral replication .
  • Antimicrobial Activity
    • The compound has been investigated for its antimicrobial properties against various bacterial strains. Thiosemicarbazones have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several thiosemicarbazone derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these derivatives, one showed a significant reduction in cell viability in HepG2 hepatocellular carcinoma cells with an IC50 value indicating potent activity .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral efficacy of thiosemicarbazone derivatives against bovine viral diarrhea virus (BVDV), which serves as a model for hepatitis C virus. The study revealed that certain derivatives exhibited high selectivity indices compared to standard antiviral drugs like ribavirin, highlighting their potential for further development as antiviral agents .

Chemical Reactions Analysis

Cyclization Reactions

Hydrazinecarbothioamides often undergo cyclization to form heterocyclic frameworks. For example:

  • Formation of triazolethiones : Thiosemicarbazides (e.g., 3a–f in ) react with α-bromo ketones (e.g., 4a–c ) in ethanol under basic conditions (triethylamine) to yield imidazole-2-thiones (e.g., 5a–n ) via nucleophilic attack and subsequent cyclization .

  • Mechanism :

    • Nucleophilic attack by the hydrazine nitrogen on the α-carbon of the bromo ketone.

    • Elimination of HBr, forming an intermediate thioamide.

    • Intramolecular cyclization via attack of the thiol group on the carbonyl carbon, yielding a five-membered heterocycle.

Expected product :
A fused indole-imidazole system, with potential substitution at the allyl or bromo positions.

Oxidation and Sulfur Participation

The thioamide (–C=S) group can participate in redox reactions:

  • Oxidative desulfurization : In the presence of oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>), the thione group may convert to a carbonyl group (–C=O) .

  • Sulfur alkylation : Reaction with alkyl halides (e.g., methyl iodide) could yield thioether derivatives.

Example reaction :
N-allyl-2-(5-bromo-2-oxoindol-3-yliden)hydrazinecarbothioamide + CH<sub>3</sub>I → S-methylated derivative .

Metal-Catalyzed Coupling

The bromo substituent on the indole ring enables cross-coupling reactions:

  • Buchwald–Hartwig amination : With a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), the bromo group could couple with amines to introduce amino substituents .

  • Suzuki coupling : Using arylboronic acids and Pd catalysts, the bromo group may be replaced with aryl rings.

Synthetic utility :
Functionalization at the 5-position of the indole core for diversifying biological activity.

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions:

  • Hydrazone tautomerization : The hydrazinecarbothioamide moiety may shift between keto and enol forms, affecting reactivity.

  • Ring-opening : Strong bases (e.g., NaOH) could cleave the indole ring, generating open-chain thioamide intermediates .

Biological Activity Correlations

While not directly studied for this compound, structurally related hydrazinecarbothioamides exhibit:

  • Anticancer activity : Via DNA intercalation or topoisomerase inhibition .

  • Antimicrobial properties : Through disruption of microbial cell membranes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of indolinone-thiosemicarbazide hybrids. Key structural analogs include:

A. N-allyl-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazine-1-carbothioamide ()
  • Structural Differences: Replaces the 5-bromoindolinone core with an acenaphthylene-derived oxo group.
B. N-diethylaminomethyl-2-oxo-1,2-dihydroindole hydrazinecarbothioamides ()
  • Structural Differences: Substitutes the allyl group with a diethylaminomethyl moiety.
  • Implications: The diethylaminomethyl group enhances solubility in polar solvents and may modulate CNS penetration due to increased basicity. NMR studies confirm these compounds exist as single isomers, suggesting conformational stability .
C. (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide ()
  • Structural Differences : Features a 2-chlorobenzyl group instead of the allyl substituent.
  • Implications : The chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which could enhance receptor affinity in certain therapeutic contexts.
D. N-Allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide ()
  • Structural Differences: Replaces the indolinone core with a pyridine-derived oxo group and adds a 3,4-dichlorobenzyl substituent.

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound N-allyl-2-(5-bromo-2-furoyl) analog () Pyridine-derived analog ()
Molecular Weight ~406.3 g/mol* 304.16 g/mol 411.3 g/mol
Key Functional Groups 5-Bromoindolinone 5-Bromofuroyl 3,4-Dichlorobenzyl, pyridine
Lipophilicity (Predicted) Moderate (allyl) Low (furoyl) High (dichlorobenzyl)

*Estimated based on formula C₁₁H₁₀BrN₃O₂S.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-allyl-2-(5-bromo-2-oxoindol-3-ylidene)hydrazinecarbothioamide?

The compound is synthesized via condensation reactions between hydrazinecarbothioamide derivatives and substituted indole-2,3-diones. For example, refluxing 5-bromo-isatin with allyl-substituted thiosemicarbazide in acetic acid yields the target compound. Purification involves crystallization from polar aprotic solvents (e.g., ethanol or DMSO) . Key steps include monitoring reaction progress via TLC and characterizing intermediates using IR spectroscopy to confirm hydrazone bond formation (~1600–1650 cm⁻¹ for C=N stretching) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a ≈ 13.7 Å, b ≈ 14.2 Å, c ≈ 8.3 Å, and β ≈ 93.2°. Hydrogen bonding (N–H⋯S and C–H⋯π interactions) stabilizes the crystal lattice, confirmed using SHELXL refinement . Spectroscopic techniques (e.g., ¹H/¹³C NMR, IR, and HRMS) further validate the structure, with indole NH protons appearing at δ ~10–12 ppm and thioamide S–C=NH signals at δ ~170–180 ppm in ¹³C NMR .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar hydrazinecarbothioamides exhibit antitumor, antimicrobial, and enzyme-inhibitory activities. For instance, analogs with pyridine or morpholine substituents show IC₅₀ values < 10 µM against cancer cell lines (e.g., MCF-7) via apoptosis induction . Bioactivity screening should include assays for kinase inhibition (e.g., CDK2) and bacterial growth suppression (e.g., S. aureus and E. coli) .

Advanced Research Questions

Q. How can computational methods optimize the electronic structure of this compound for enhanced bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electron distribution in the indole-thiosemicarbazone core. HOMO-LUMO gaps (~3.5–4.0 eV) correlate with redox activity, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic regions for target binding . Docking studies (AutoDock Vina) against protein targets (e.g., topoisomerase II) guide structural modifications, such as introducing electron-withdrawing groups (e.g., –NO₂) at the indole 5-position to enhance binding affinity .

Q. How are crystallographic data contradictions resolved during structure refinement?

Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s robust least-squares refinement. For low-resolution data (e.g., I/σ(I) < 2), constraints (e.g., ISOR, DELU) stabilize refinement. Twinning or disorder is managed via TWIN/BASF commands or partitioning into multiple sites. R-factor convergence (< 5%) and Q-peak analysis in Olex2 ensure structural accuracy .

Q. What strategies are used to analyze structure-activity relationships (SAR) in related derivatives?

SAR studies compare substituent effects on bioactivity. For example:

  • Allyl vs. benzyl groups : Allyl substituents enhance solubility (logP reduction by ~0.5) but reduce membrane permeability .
  • 5-Bromo vs. 5-nitro substitution : Bromo groups improve steric bulk for hydrophobic pockets, while nitro groups increase electrophilicity for covalent binding . Statistical tools (e.g., PCA or CoMFA) quantify these effects using crystallographic and bioassay data .

Q. How is experimental phasing achieved for macromolecular complexes involving this compound?

In macromolecular crystallography, the compound’s heavy atoms (Br, S) enable Single-Wavelength Anomalous Dispersion (SAD) phasing. Data collection at λ ≈ 0.92 Å (Br K-edge) maximizes anomalous signals. SHELXC/D/E pipelines preprocess data, while PHENIX automates phase improvement. Resolution limits (< 2.5 Å) are critical for identifying ligand-binding sites in protein-ligand complexes .

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